N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 308.20 g/mol. This compound is categorized as a pyridine derivative, specifically featuring a pyrrolidine moiety, which contributes to its pharmacological properties. It is primarily utilized in scientific research contexts, particularly in studies related to glycine transport inhibition and potential anti-cancer applications.
The compound can be sourced from various chemical suppliers and research databases, including PubChem and BenchChem, where it is listed under the InChI key NMVVWNFPTFSXOQ-UHFFFAOYSA-N. Its classification falls within organic compounds, particularly those that exhibit biological activity due to their interactions with neurotransmitter systems.
The synthesis of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride typically involves multiple steps, including:
These methods have been refined through various synthetic routes, including palladium-catalyzed reactions and microwave-assisted synthesis, which improve yield and reduce reaction times .
The molecular structure of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride features:
The canonical SMILES representation for this compound is CNC(=O)C1=NC=CC(=C1)OC2CCCNC2.Cl.Cl
, which provides insights into its connectivity and functional groups .
A visual representation of the molecular structure can be created using cheminformatics software to illustrate the spatial arrangement of atoms.
N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride participates in several significant chemical reactions:
The mechanism of action for N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride primarily involves inhibition of glycine transporters, specifically glycine transporter 1 (GlyT1). This inhibition leads to increased levels of glycine in the synaptic cleft, which may enhance neurotransmission associated with inhibitory signaling pathways in the central nervous system.
Research indicates that compounds structurally related to this compound exhibit significant GlyT1 inhibitory activity, suggesting potential therapeutic applications in treating disorders such as schizophrenia and other neuropsychiatric conditions .
Relevant data regarding these properties can be found in chemical databases and literature .
N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride has several notable applications in scientific research:
The compound N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride (Molecular Formula: C₁₂H₁₇N₃O₂·2HCl) represents a strategically engineered hybrid molecule incorporating two privileged heterocyclic pharmacophores: a pyridine ring and a pyrrolidine moiety. Its SMILES notation (CNC(=O)C1=NC=CC(=C1)OC2CCCNC2) precisely encodes the molecular connectivity, revealing the critical ether linkage connecting the pyridine and pyrrolidine rings at the 4- and 3-positions, respectively, and the N-methyl carboxamide group at position 2 of the pyridine ring. The dihydrochloride salt form enhances aqueous solubility, a crucial factor for bioavailability and pharmacological screening [4].
The pyridine ring serves as a robust aromatic scaffold capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking within biological targets. Its substitution pattern positions the hydrogen-bond accepting nitrogen ortho to the carboxamide group, creating a potential pharmacophoric element for target binding. The N-methyl carboxamide (–CONHCH₃) group is a versatile bioisostere, capable of acting as both a hydrogen bond donor (via the N–H) and acceptor (via the carbonyl oxygen), features frequently exploited in kinase inhibitor design and GPCR-targeting therapeutics [1] [5]. The pyrrolidine ring, a saturated nitrogen heterocycle, introduces a basic tertiary amine (protonated under physiological conditions, contributing to water solubility and salt formation) and conformational flexibility. The 3-oxy linkage provides an ether spacer, modulating the spatial orientation and electronic communication between the two heterocyclic systems [1].
Predicted Collision Cross Section (CCS) values, key physicochemical parameters influencing passive membrane permeability and distribution, highlight the molecule's moderate size and polarity [4]:
Table 1: Predicted Physicochemical Parameters for N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide
Adduct Type | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 236.139 | 153.8 |
[M+Na]+ | 258.121 | 157.8 |
[M-H]- | 234.125 | 155.4 |
[M+NH4]+ | 253.166 | 167.2 |
Functionally, this hybrid structure embodies principles of molecular hybridization, aiming to combine or enhance pharmacological profiles associated with its constituent parts. Pyrrolidine derivatives are extensively documented for their significance in drug design, particularly as kinase inhibitors (e.g., PKal inhibitors like compound 45, Ki <50 nM) [1], central nervous system agents [2], and modulators of enzymes like α-glucosidase (e.g., pyrrolidine di-amide derivative 94, IC₅₀ = 98.47 μM) [1]. The pyridine-carboxamide motif is prevalent in bioactive molecules and approved drugs targeting diverse pathways, including inflammation and ion channels (e.g., TRPV3 modulators) [5] [6]. The specific spatial arrangement conferred by the 3-oxy linker in this compound may allow for unique vectoring of the pyrrolidine nitrogen towards complementary acidic residues in target binding sites, potentially enhancing affinity or selectivity.
Table 2: Therapeutic Areas Involving Pyridine and Pyrrolidine Motifs Relevant to the Hybrid Scaffold
Heterocyclic Motif | Therapeutic Application | Example Activity/Compound (from search results) |
---|---|---|
Pyrrolidine | Kinase Inhibition | PKal inhibitors (Ki <50 nM) [1] |
Enzyme Inhibition (α-Glucosidase) | IC₅₀ = 98.47 μM [1] | |
GPCR Modulation (Opioid/Dopamine) | Dual MOR agonist/D3R antagonist leads [2] | |
Pyridine | Anti-inflammatory/Immunomodulation | Imidazo[4,5-b]pyridine compounds [5] |
Ion Channel Modulation (TRPV3) | N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides [6] | |
CNS Agents | FMS kinase inhibitors (e.g., Sotuletinib) [1] |
The development of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride arises within the broader historical trajectory of privileged heterocycle exploitation in medicinal chemistry. Pyridine and pyrrolidine scaffolds individually boast long histories: pyridine derivatives emerged prominently in early synthetic chemistry (e.g., nicotinic acid) and expanded massively in the 20th century across agrochemicals (e.g., recent pyridine-based pesticides) [3] and pharmaceuticals (e.g., isoniazid, niacin). Pyrrolidine gained significant attention as a key component of natural products (e.g., nicotine, hygrine) and later as a versatile, conformationally constrained amine in synthetic drugs, particularly CNS agents and enzyme inhibitors [1] [7].
The specific hybridization strategy combining these rings via an ether linkage reflects more contemporary trends in drug design, particularly prevalent since the late 20th and early 21st centuries. This period witnessed a deliberate shift towards exploring novel chemical space by merging established pharmacophores to overcome limitations of single-scaffold drugs, such as resistance, selectivity issues, or poor pharmacokinetics. The emergence of this compound likely stems from research focused on several key areas:
Despite its clear structural definition and presence in public chemical databases (e.g., PubChemLite CID 62347617), the current literature landscape, as identified in the search results, reveals a significant gap: No specific published pharmacological data, patents, or detailed synthetic protocols directly pertaining to N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride itself are reported [4]. This positions it as an emergent or investigational scaffold rather than a well-studied drug candidate. Its appearance in chemical databases suggests it has been synthesized and characterized (as evidenced by the provided SMILES, InChIKey, and predicted CCS values [4]), likely within academic or industrial medicinal chemistry programs focusing on hybrid heterocycles, kinase modulation, or CNS active agents. Its emergence signifies ongoing exploration within the chemical space defined by linked pyridine-pyrrolidine architectures.
The design and anticipated bioactivity of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride are underpinned by several fundamental theoretical frameworks in medicinal chemistry related to heterocyclic systems:
Bioisosterism and Scaffold Hopping: The molecule exemplifies structural bioisosterism. The pyrrolidine ring can be viewed as a bioisostere for other saturated cyclic amines like piperidine (present in numerous drugs) or azetidine. Each offers distinct ring size, basicity (pKa), conformational flexibility, and vectorial presentation of substituents. The choice of pyrrolidine (5-membered ring) versus piperidine (6-membered) impacts the spatial distance and orientation of the basic nitrogen relative to the ether oxygen and the pyridine ring, potentially fine-tuning interactions with a target protein [1] [2]. Similarly, the N-methyl carboxamide group (–CONHCH₃) is a classic bioisostere for esters (–COOR), carboxylic acids (–COOH), reverse amides (–NHCOR), heterocycles (oxazoles, oxadiazoles), and other hydrogen-bonding motifs, allowing modulation of polarity, metabolic stability, and binding affinity [1] [5].
Structure-Activity Relationship (SAR) Drivers: Theoretical understanding of SAR in related compounds strongly suggests key modifiable elements within this scaffold:
Molecular Recognition and Hybrid Ligand Design: The theoretical framework for dual-target ligands or bivalent pharmacophores is highly relevant, particularly given the known individual activities of pyridine and pyrrolidine motifs. The scaffold could be designed to interact with two distinct but functionally related binding sites (e.g., orthosteric and allosteric sites on one target, or sites on two different targets in a pathway). The pyridine-carboxamide might anchor to one site (e.g., a kinase hinge region via H-bonds), while the pyrrolidine moiety engages a secondary pocket (e.g., a solvent-exposed region or an allosteric site with a complementary acidic residue for salt bridge formation). This concept is explicitly demonstrated in the design of MOR agonist/D3R antagonist bivalent ligands where one pharmacophore binds the orthosteric site and the other interacts with a secondary binding pocket [2]. Computational modeling (docking, pharmacophore mapping, MD simulations) would be essential tools to predict the binding mode and potential targets for this hybrid scaffold.
Physicochemical Property Space (CNS-MPO): For potential CNS applications, frameworks like the Central Nervous System Multiparameter Optimization (CNS-MPO) score are critical [2]. This framework evaluates key properties (clogP, clogD, MW, TPSA, HBD, pKa, BBB score) to predict the likelihood of a compound crossing the blood-brain barrier. The dihydrochloride salt form of the compound addresses solubility (a common challenge for bases). Key parameters for the free base (MW ~235.3 g/mol) and its properties (e.g., TPSA ~50 Ų, HBD ~2, basic pKa ~9-10 for pyrrolidine N) can be estimated. A CNS-MPO score >4 is generally desirable for good brain penetration. The scaffold offers handles (e.g., pyrrolidine N-substitution, pyridine substitution, carboxamide modification) to modulate these properties intentionally within the CNS or peripheral activity space.
Table 3: Theoretical Design Principles Embodied in the Hybrid Scaffold
Theoretical Framework | Application to N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide | Potential Impact |
---|---|---|
Bioisosterism | Pyrrolidine as piperidine/azetidine isostere; Carboxamide as ester/acid/heterocycle isostere | Target selectivity, PK optimization, patentability |
SAR Exploration | Modifiable sites: Pyrrolidine N, Pyrrolidine C3/C4, Carboxamide N, Pyridine C3/C5/C6, Ether linker | Fine-tuning potency, selectivity, metabolic stability |
Dual-Target/Bivalent Design | Potential for pyridine-carboxamide and pyrrolidine to engage distinct sub-pockets on single or dual targets (e.g., Kinases, GPCRs) | Multifunctional pharmacology, reduced side effects, overcoming resistance |
CNS-MPO Optimization | Balanced MW (~235), moderate TPSA (~50Ų), HBD (~2), basic center (pKa~9-10). Salt form improves solubility. Handles for logP/pKa tuning | Enables design for CNS penetration or peripheral restriction |
These theoretical frameworks provide the conceptual foundation for understanding the potential of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide as a versatile starting point for medicinal chemistry optimization. Its inherent modifiability aligns with strategies to target diverse therapeutic areas, particularly those where hybrid heterocyclic scaffolds have proven successful, such as oncology (kinase inhibition), CNS disorders (dopaminergic/opioid modulation), and metabolic diseases (enzyme inhibition).
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1